molecular formula C18H22N2O5 B10879324 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine

2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine

Cat. No.: B10879324
M. Wt: 346.4 g/mol
InChI Key: YXZXUFCLIYMFNI-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is an organic compound characterized by the presence of a nitrophenyl group and a trimethoxybenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form 4-nitrophenyl. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of 2,3,4-Trimethoxybenzyl Chloride: 2,3,4-Trimethoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride or phosphorus trichloride.

    Alkylation: The final step involves the alkylation of ethanamine with 4-nitrophenyl and 2,3,4-trimethoxybenzyl chloride under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: 2-(4-aminophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine.

    Oxidation: 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzaldehyde)ethanamine or corresponding carboxylic acid derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of both nitrophenyl and trimethoxybenzyl groups suggests possible applications in the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the trimethoxybenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-N-(2,3,4-trimethoxyphenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.

    2-(4-aminophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine: Reduced form with an amino group instead of a nitro group.

    2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)propylamine: Similar structure with a propylamine backbone instead of ethanamine.

Uniqueness

2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is unique due to the combination of its nitrophenyl and trimethoxybenzyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H22N2O5/c1-23-16-9-6-14(17(24-2)18(16)25-3)12-19-11-10-13-4-7-15(8-5-13)20(21)22/h4-9,19H,10-12H2,1-3H3

InChI Key

YXZXUFCLIYMFNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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